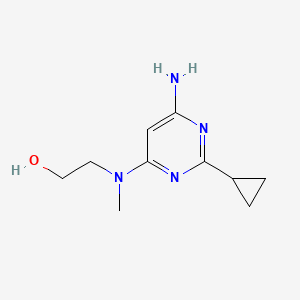
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid
Übersicht
Beschreibung
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid (FMNA) is a novel synthetic compound with potential applications in the fields of medicine and chemistry. It is a derivative of nicotinic acid and has been found to possess a variety of biological activities, including inhibition of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission and muscle contraction. FMNA has been studied for its potential use in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s, as well as for its potential as an insecticide.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Nicotinic Acetylcholine Receptors Imaging
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid and its analogues have been extensively studied for their potential as radioligands in imaging nicotinic acetylcholine receptors (nAChRs) using positron emission tomography (PET). These compounds, through modifications and radiolabeling, aim to provide insights into the distribution and density of nAChRs in the brain, which are implicated in various neurological conditions and behaviors.
- Synthesis and In Vitro Characterization: Researchers have synthesized various analogues like 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, demonstrating high-affinity binding to central nAChRs, particularly to the α4β2 subtype. These compounds are developed to trace nAChRs in vivo, offering high radiochemical yield and specific radioactivity (Koren et al., 2000; Zhang & Horti, 2004).
- PET Imaging Studies: PET imaging studies have employed these radioligands to map the distribution of nAChRs in the brain, providing valuable data for the research of neurological diseases and the development of therapeutic strategies. The in vivo applications underscore the importance of these compounds in neuroscientific research and their potential in diagnosing and understanding the pathophysiology of neurodegenerative diseases (Horti et al., 2000; Gündisch et al., 2005).
Antibacterial Agents Development
Beyond the field of neuroimaging, derivatives of 6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid have been explored for their potential as antibacterial agents. The modifications of the azetidine and pyridine moieties in these compounds have been shown to influence their antibacterial activity, showcasing the chemical versatility and potential therapeutic applications of this class of compounds.
- Antibacterial Activity: Studies have shown that azetidinyl derivatives possess significant antibacterial efficacy. These findings highlight the broader pharmacological potential of these compounds, extending beyond neuroimaging applications to include antimicrobial resistance research (Frigola et al., 1994).
Eigenschaften
IUPAC Name |
6-[3-(fluoromethyl)azetidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-3-7-5-13(6-7)9-2-1-8(4-12-9)10(14)15/h1-2,4,7H,3,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHAECMMKFGIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)


![1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1491729.png)





